2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene

Catalog No.
S588820
CAS No.
9003-56-9
M.F
C15H17N
M. Wt
211.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propenenitrile, polymer with 1,3-butadiene and e...

CAS Number

9003-56-9

Product Name

2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene

IUPAC Name

buta-1,3-diene;prop-2-enenitrile;styrene

Molecular Formula

C15H17N

Molecular Weight

211.3 g/mol

InChI

InChI=1S/C8H8.C4H6.C3H3N/c1-2-8-6-4-3-5-7-8;1-3-4-2;1-2-3-4/h2-7H,1H2;3-4H,1-2H2;2H,1H2

InChI Key

XECAHXYUAAWDEL-UHFFFAOYSA-N

SMILES

C=CC=C.C=CC#N.C=CC1=CC=CC=C1

Synonyms

ABS resin, ABS resin, ammonium salt, acrylonitrile-butadiene-styrene resin, Novodur, poly(acrylonitrile-butadiene-styrene)

Canonical SMILES

C=CC=C.C=CC#N.C=CC1=CC=CC=C1
Origin and Significance

ABS is a synthetic polymer formed by the polymerization of three monomers: acrylonitrile (2-propenenitrile), butadiene (1,3-butadiene), and styrene (ethenylbenzene) []. The ratio of these monomers can be varied to achieve specific properties for different applications. ABS is a significant material in scientific research due to its desirable combination of strength, toughness, and ease of processing, making it valuable for studying polymer properties, material science, and engineering applications.

Note

While ABS is not directly used in most scientific research itself, it serves as a crucial material for building research equipment, prototypes, and various components due to its versatility.


Molecular Structure Analysis

ABS is a copolymer, meaning it has a long chain-like structure formed by linking repeating units of the three different monomers. The exact structure can vary depending on the monomer ratios, but generally, the styrene units provide rigidity and chemical resistance, the butadiene segments offer flexibility and impact resistance, and the acrylonitrile groups enhance strength and adhesion properties [].

... - CH2-CH(Ph) - CH2-CH=CH-CH2 - CH2-CH(CN) - ...Ph represents a Phenyl group (C6H5) from styrene.

This structure highlights the alternating arrangement of styrene (Ph) and butadiene (CH=CH) units, with occasional acrylonitrile (CN) groups interspersed. The specific order and frequency of these units depend on the polymerization process [].

Key Features:

  • Heteropolymer: Contains subunits from different monomers.
  • Amorphous: Lacks a defined crystalline structure.
  • Cross-linking: Some variants of ABS may incorporate additional covalent bonds between polymer chains, improving strength and heat resistance.

Chemical Reactions Analysis

Synthesis

ABS is typically produced via free radical polymerization. This process involves initiating the formation of long polymer chains from the individual monomers using initiators like peroxides. The specific ratios of monomers and reaction conditions determine the final properties of the ABS.

(Radicals denoted by ·)

Initiation: ·X + CH2=CH(CN) → ·CH2-CH(CN)-X

Propagation: ·CH2-CH(CN)-X + CH2=CH-Ph → ·CH2-CH(CN)-CH2-CH(Ph)-X

·CH2-CH(CN)-CH2-CH(Ph)-X + CH2=CH-CH=CH2 → ·CH2-CH(CN)-CH2-CH(Ph)-CH2-CH=CH-CH2-X

Termination: ·CH2-CH(CN)-... + ·... CH2-CH(Ph) → CH2-CH(CN)-...-CH2-CH(Ph)-

(X represents the initiator fragment)

Decomposition

ABS can thermally decompose at high temperatures (>300°C) releasing various products including styrene, acrylonitrile, butadiene fragments, and volatile organic compounds.

Other Relevant Reactions

Due to the presence of the nitrile (CN) group, ABS can undergo some addition reactions with specific functional groups, allowing for surface modification or chemical bonding with other materials.


Physical And Chemical Properties Analysis

  • Appearance: White or off-white opaque solid [].
  • Melting Point: Not a true melting point due to its amorphous nature. Glass transition temperature (Tg): ~105°C.
  • Boiling Point: Decomposes before boiling.
  • Solubility: Soluble in some organic solvents like tetrahydrofuran (THF) and methyl ethyl ketone (MEK) at elevated temperatures [].
  • Stability: Relatively stable at room temperature, but degrades with UV light and prolonged heat exposure.
  • Density: Around 1.04 g/cm³ [].

Mechanism of Action (Not Applicable)

ABS does not have a specific biological function and hence no mechanism of action in living systems.

  • Flammability: ABS is considered flammable and can burn readily, releasing toxic fumes including hydrogen cyanide and styrene.
  • Toxicity: Inhalation of dust or fumes can cause irritation to respiratory passages. Long

Limited Application in Pure Form:

While widely used in industry, ABS finds limited direct application in scientific research due to its complex and variable composition. The specific ratios of the three monomers (acrylonitrile, butadiene, and styrene) can significantly impact the material's properties, making it challenging to achieve consistent and reproducible results in research experiments.

Focus on Composite Materials and Surface Modification:

Research efforts involving ABS primarily focus on its use as a composite material or its surface modification for specific applications. Here are some examples:

  • Reinforcement with various fillers: Researchers explore incorporating different fillers like clay nanoparticles, carbon fibers, or glass fibers into the ABS matrix to improve its mechanical properties, such as strength, stiffness, and thermal stability.
  • Modification for biomedical applications: Surface modification techniques like plasma treatment or grafting are employed to improve the biocompatibility and functionality of ABS for potential use in bone implants, drug delivery devices, or biosensors.
  • Enhancing conductivity for electronic applications: Doping with conductive materials or incorporating conductive polymers into the ABS matrix is being explored to create electrostatic dissipative (ESD) materials for electronic components or electroactive polymers for sensors and actuators.

Density

1.02-1.07

GHS Hazard Statements

Aggregated GHS information provided by 109 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 69 of 109 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 40 of 109 companies with hazard statement code(s):;
H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (95%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Impurities

Two USA commercial copolymer samples examined were found to contain 30 and 50 mg/kg (ppm) residual, unreacted acrylonitrile monomer.

Other CAS

9003-56-9
97048-04-9

Wikipedia

Acrylonitrile butadiene styrene

Methods of Manufacturing

Acrylonitrile-butadiene-styrene copolymers are produced commercially in the USA by graft polymerization of acrylonitrile and styrene on a polybutadiene substrate in emulsion, suspension and bulk processes.
All manufacturing processes for ABS involve the polymerization of styrene and acrylonitrile monomers in the presence of an elastomer (typically polybutadiene or a butadiene copolymer) to produce SAN /styrene and acrylonitrile copolymer/ that has been chemically bonded or "grafted" to the rubber component termed the "substrate."

General Manufacturing Information

Plastic material and resin manufacturing
2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
A typical medium impact grade of acrylonitrile-butadiene-styrene copolymer is derived from 57.4% styrene, 13.3% butadiene and 29.3% acrylonitrile...
A plastic material made from acrylonitrile, butadiene and styrene was first introduced in the US in the late 1940's. The polymer was a physical blend of a butadiene-acrylonitrile rubbery copolymer and a styrene-acrylonitrile copolymer. In the 1950' s, the technique of grafting styrene and acrylonitrile onto polybutadiene rubber was perfected, thus introducing the acrylonitrile-butadiene-styrene copolymers in use today. These copolymers were first produced commercially in Japan in 1964.
ABS contains over 50% styrene and varying amounts of butadiene and acrylonitrile. Some production is from swing capacity. ABS is the largest volume engineering thermoplastic. High impact polystyrene has become almost as expensive as ABS so some manufacturers have changed back to ABS resins

Analytic Laboratory Methods

Fourier transform infrared (ftir) spectroscopy is the method of choice to identify the presence of an ABS polymer and determine the acrylonitrile-butadiene-styrene ratio of the composite polymer. Confirmation of the presence of rubber domains is achieved by electron microscopy. Comparison with available physical property data serves to increase confidence in the identification or indicate the presence of unexpected structural features. Identification of ABS via pyrolysis gas chromatography and dsc /Differential Scanning Calorimetry/ has also been reported.
Acrylonitrile-butadiene-styrene (ABS) resin manufacturing wastewater is a complicated, toxic and refractory industrial wastewater. Comprehensive and accurate analysis of the typical pollutants in ABS resin manufacturing wastewater is critical to develop cost-effective wastewater treatment technologies. In this paper, a comprehensively qualitative analysis combined with three complementary methods has been developed for the detection of typical pollutants in ABS resin manufacturing wastewater from three production sections, and thirty-seven compounds had been detected and further confirmed by this analysis method with standards. Simultaneous chromatographic separation and quantification of seven representative pollutants, including three mononuclear aromatics, three acrylonitrile dimers and one acrylonitrile derivative, were achieved by GC-FID system. The detection limits of this method for seven representative pollutants were in the range of 0.007-0.89 mg/L. The within-day and between-day precisions of this method were less than 6.5% (RSD, n=6). The recoveries of the representative pollutants reached 90-120%. The ABS resin manufacturing wastewater from E zone was successfully determined by this method, with two mononuclear aromatics and three acrylonitrile dimers accounting for 57.73% and 40.63% of the selected seven compounds, respectively. These results reveal that the removal of mononuclear aromatics and acrylonitrile dimers is a key to treat this wastewater.

Interactions

The Occupational Health Branch of the Ontario Ministry of Labour began a study in 1978 for the evaluation of health risks associated with acrylonitrile (AN) exposure. Detailed hygiene and medical investigations were conducted in fourteen plants for evaluating AN exposure in various industrial processes. Four companies were also studied in relation to mixed chemical exposure representing acrylic fibres, nitrile rubber, ABS-resin, and acrylic emulsions production. The possible interaction between AN and other coexisting chemical exposures was reviewed since dimethyl formamide, styrene, and butadiene have similar pharmacokinetics and possible synergistic effects. Exposure in acrylic fibre production may be synergistic and carcinogenic. Results of air monitoring indicated exposure levels to AN below 2 ppm (TWA) in most cases. Exposure to other co-existing chemicals was evaluated. Results of medical tests indicated no significant abnormalities in chest x-rays or liver function tests in currently exposed workers.

Dates

Modify: 2023-08-15

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